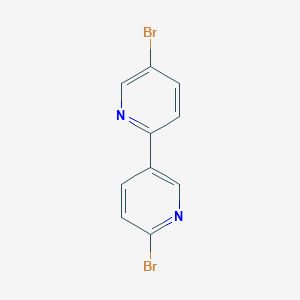
5,6'-Dibromo-2,3'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6’-Dibromo-2,3’-bipyridine is a brominated bipyridine derivative. Bipyridines are a class of compounds consisting of two pyridine rings connected by a single bond. The bromine atoms at the 5 and 6’ positions introduce unique chemical properties, making this compound valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6’-Dibromo-2,3’-bipyridine typically involves the bromination of 2,3’-bipyridine. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of 5,6’-Dibromo-2,3’-bipyridine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The bromination reaction is carefully monitored and controlled to minimize by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
5,6’-Dibromo-2,3’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki, Stille, and Negishi couplings to form more complex molecules.
Oxidation and Reduction: The pyridine rings can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium or nickel catalysts in the presence of ligands and bases such as triphenylphosphine and potassium carbonate.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products
Substitution Products: Compounds with various functional groups replacing the bromine atoms.
Coupling Products: Larger conjugated molecules with extended π-systems.
Oxidation and Reduction Products: Modified bipyridine derivatives with altered electronic properties.
Applications De Recherche Scientifique
5,6’-Dibromo-2,3’-bipyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex ligands and coordination compounds.
Biology: Employed in the design of metal-based drugs and bioinorganic chemistry studies.
Medicine: Investigated for its potential in developing therapeutic agents and diagnostic tools.
Industry: Utilized in the production of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mécanisme D'action
The mechanism of action of 5,6’-Dibromo-2,3’-bipyridine involves its ability to coordinate with metal ions through the nitrogen atoms of the pyridine rings. This coordination forms stable complexes that can participate in various chemical reactions. The bromine atoms also influence the reactivity and electronic properties of the compound, making it a versatile ligand in coordination chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5’-Dibromo-2,2’-bipyridine: Another brominated bipyridine with bromine atoms at the 5 and 5’ positions.
6,6’-Dibromo-2,2’-bipyridine: Brominated bipyridine with bromine atoms at the 6 and 6’ positions.
4,4’-Dibromo-2,2’-bipyridine: Brominated bipyridine with bromine atoms at the 4 and 4’ positions.
Uniqueness
5,6’-Dibromo-2,3’-bipyridine is unique due to the specific positioning of the bromine atoms, which affects its coordination behavior and reactivity. This compound offers distinct advantages in the synthesis of complex ligands and coordination compounds, making it valuable in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C10H6Br2N2 |
|---|---|
Poids moléculaire |
313.98 g/mol |
Nom IUPAC |
2-bromo-5-(5-bromopyridin-2-yl)pyridine |
InChI |
InChI=1S/C10H6Br2N2/c11-8-2-3-9(13-6-8)7-1-4-10(12)14-5-7/h1-6H |
Clé InChI |
OGJRQKSRTMYEAE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1C2=NC=C(C=C2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


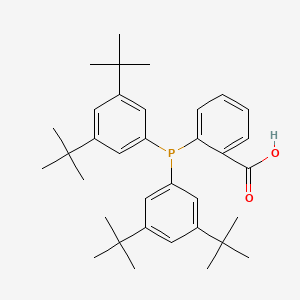


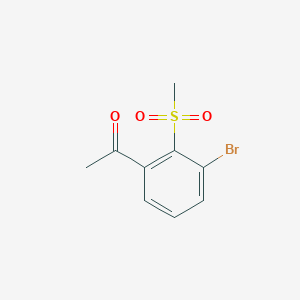
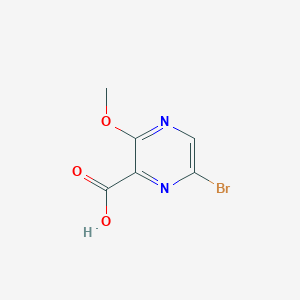
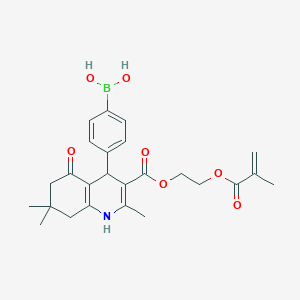
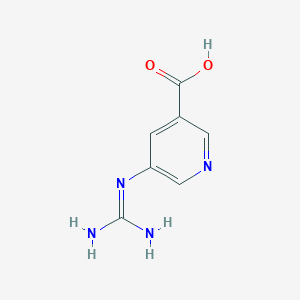
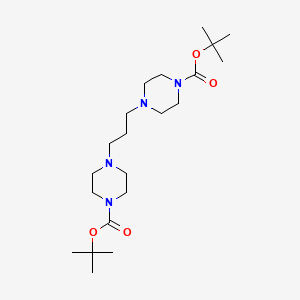
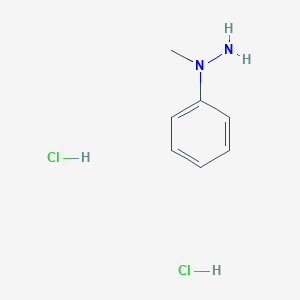
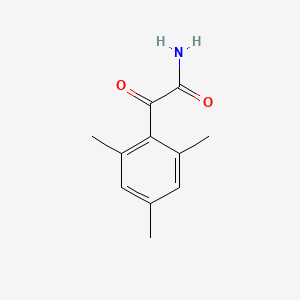

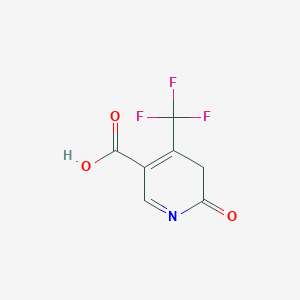
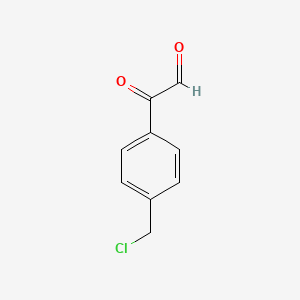
![(2S,3S,4S,5R,6S)-6-((5-(4'-((2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazol-1-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid](/img/structure/B12849588.png)
